molecular formula C10H8N4O B14520080 1,2-Di(pyrazin-2-yl)ethanone CAS No. 62846-60-0

1,2-Di(pyrazin-2-yl)ethanone

Cat. No.: B14520080
CAS No.: 62846-60-0
M. Wt: 200.20 g/mol
InChI Key: DPAPMIQUJHWUGF-UHFFFAOYSA-N
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Description

1,2-Di(pyrazin-2-yl)ethanone is an organic compound with the molecular formula C10H8N4O It is a derivative of ethanone where two pyrazinyl groups are attached to the carbonyl carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Di(pyrazin-2-yl)ethanone can be synthesized through several methods. One common approach involves the condensation of pyrazine-2-carbaldehyde with an appropriate ketone precursor under acidic or basic conditions. The reaction typically proceeds via the formation of an intermediate imine, which is then hydrolyzed to yield the desired product.

Example Reaction:

    Reactants: Pyrazine-2-carbaldehyde and acetone

    Conditions: Acidic or basic catalyst, reflux

    Product: this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

1,2-Di(pyrazin-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The pyrazinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Pyrazine-2-carboxylic acid derivatives

    Reduction: 1,2-Di(pyrazin-2-yl)ethanol

    Substitution: Various substituted pyrazine derivatives

Scientific Research Applications

1,2-Di(pyrazin-2-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2-Di(pyrazin-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazinyl groups can form hydrogen bonds and π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1,2-Di(pyrazin-2-yl)ethanone can be compared with other similar compounds such as:

    1,2-Di(pyridin-2-yl)ethanone: Similar structure but with pyridine rings instead of pyrazine.

    1,2-Di(pyrimidin-2-yl)ethanone: Contains pyrimidine rings, offering different electronic properties.

    1,2-Di(thiazol-2-yl)ethanone: Thiazole rings provide distinct reactivity and applications.

Uniqueness: this compound is unique due to the presence of pyrazine rings, which impart specific electronic and steric properties. These properties can influence the compound’s reactivity, binding interactions, and overall behavior in various applications.

Properties

CAS No.

62846-60-0

Molecular Formula

C10H8N4O

Molecular Weight

200.20 g/mol

IUPAC Name

1,2-di(pyrazin-2-yl)ethanone

InChI

InChI=1S/C10H8N4O/c15-10(9-7-12-2-4-14-9)5-8-6-11-1-3-13-8/h1-4,6-7H,5H2

InChI Key

DPAPMIQUJHWUGF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)CC(=O)C2=NC=CN=C2

Origin of Product

United States

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